N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
Description
N-[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine is a structurally complex derivative of the benzo[a]heptalen scaffold, characterized by:
- A fused polycyclic aromatic core with a ketone group at position 7.
- Three methoxy substituents at positions 1, 2, and 3.
- An acetylated amino group at position 7, conferring stereochemical specificity (7S configuration).
- An L-alanine moiety linked via an amide bond at position 10.
This compound is hypothesized to exhibit biological activity related to colchicine derivatives (tubulin binding, antimitotic effects) due to structural similarities .
Properties
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7/c1-12(24(29)30)25-18-9-7-15-16(11-19(18)28)17(26-13(2)27)8-6-14-10-20(31-3)22(32-4)23(33-5)21(14)15/h7,9-12,17H,6,8H2,1-5H3,(H,25,28)(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYINZKSRFSOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine (CAS Number: 289660-89-5) is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 516.6 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 289660-89-5 |
| Molecular Formula | C26H32N2O7S |
| Molecular Weight | 516.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing cellular responses.
- Signaling Pathway Interference : The compound can interfere with various signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Line : BEL-7402 (human liver cancer)
Antioxidant Properties
This compound has been reported to possess antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on HDAC Inhibition :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 10
The 10-position substituent critically influences physicochemical and biological properties. Key analogs include:
*Calculated based on core structure (C₂₀H₂₂N₂O₅) + alanine (C₃H₅NO₂).
Stereochemical and Functional Group Modifications
- Stereochemistry : All analogs share the (7S) configuration, critical for maintaining the helical axis required for tubulin binding . The target compound’s alanine introduces an additional chiral center (L-configuration), which may influence target selectivity .
- Amino Acid vs. Alkyl/Aryl Groups: Amino acid-linked derivatives (e.g., alanine, methionine) exhibit higher polar surface areas (e.g., 85.9 Ų in ) compared to alkyl/aryl analogs (e.g., 60–70 Ų in ), suggesting improved solubility but reduced blood-brain barrier penetration .
Research Findings and Implications
- Synthetic Feasibility: Amino acid conjugates (e.g., ) are synthesized via carbodiimide-mediated coupling, yielding 62–85% efficiency . Similar methods apply to the target compound.
- Thermodynamic Stability : Derivatives with bulkier 10-position groups (e.g., ) show lower gelation capacities in organic solvents, suggesting trade-offs between solubility and self-assembly .
- Mutagenicity Risks: While colchicine analogs are generally non-mutagenic, sulfonyl or thioether variants () may pose higher risks due to reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
